molecular formula C2H6 B1601326 Ethane-d5 CAS No. 3681-30-9

Ethane-d5

Cat. No. B1601326
CAS RN: 3681-30-9
M. Wt: 35.1 g/mol
InChI Key: OTMSDBZUPAUEDD-KPAILUHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethane-d5 is synthesized with a molecular formula of CD3CD2H . The synthesis of Ethane-d5 involves complex chemical processes and it’s often used in laboratory settings for various research purposes .


Molecular Structure Analysis

Ethane-d5, similar to ethane, has a simple molecular structure consisting of two carbon atoms linked by a single bond, with the remaining five hydrogen atoms replaced by deuterium .


Chemical Reactions Analysis

Ethane-d5, like ethane, undergoes various chemical reactions. One significant reaction is the oxidative dehydrogenation of ethane . This process is crucial in the petrochemical industry as it leads to the formation of ethylene, a valuable industrial chemical .

Scientific Research Applications

1. Astrochemistry and Cometary Science

A study by Doney et al. (2020) highlights the application of monodeuterated ethane (C2H5D), similar to ethane-d5, in astrochemistry. Their research developed a new model of the C2H5D spectrum, facilitating the measurement of the D/H ratio in comets. This ratio is a crucial cosmogenic indicator, providing insights into the formation processes of our Solar System and allowing for the testing of astrochemical models.

2. Environmental Science and Bioremediation

In environmental science, Hatzinger et al. (2017) studied the potential of ethane and methane in stimulating the biological degradation of contaminants in groundwater aquifers. Their research found that ethane could enhance the biodegradation of certain pollutants, suggesting its potential use in bioremediation strategies.

3. Chemical Synthesis and Catalysis

Ethane has been utilized in chemical synthesis processes, as demonstrated by He et al. (2021), who reported a chemical looping strategy for converting ethane to ethanol. This research highlights the economic value of selectively converting ethane, a cheap and abundant hydrocarbon, into more valuable chemicals.

4. Combustion and Energy Research

In the field of energy, research on the combustion of ethane has been conducted. Song et al. (2003) studied the effects of oxygenated additives on ethane combustion, which is relevant for reducing particulate emissions in diesel engines. Also, Ahmad et al. (2021) explored the impact of ethane addition on diesel-methane dual-fuel combustion, contributing to the understanding of fuel efficiency and emission control.

5. Nanotechnology

In nanotechnology, Louis et al. (2005) utilized ethane as a carbon source in the synthesis of carbon nanotubes. Their study indicates the potential of ethane in producing high-quality nanomaterials for various applications.

6. Microbiology and Marine Science

Ethane's role in microbiology is evident in the study by Chen et al. (2019), who discovered archaea capable of oxidizing ethane in marine environments. This research enhances our understanding of microbial processes in natural gas-rich habitats.

7. Material Science and Gas Separation

In material science, Li et al. (2018) focused on the separation of ethane from ethylene using a metal-organic framework. This work presents a more energy-efficient approach to a critical process in the chemical industry.

properties

IUPAC Name

1,1,1,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-KPAILUHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476552
Record name Ethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

35.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-d5

CAS RN

3681-30-9
Record name Ethane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3681-30-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-d5
Reactant of Route 2
Ethane-d5
Reactant of Route 3
Ethane-d5
Reactant of Route 4
Ethane-d5
Reactant of Route 5
Ethane-d5
Reactant of Route 6
Ethane-d5

Citations

For This Compound
16
Citations
W Weckwerth, L Willmitzer… - Rapid Communications in …, 2000 - Wiley Online Library
A new liquid chromatography/mass spectrometry (LC/MS) method is described for relative quantification of phosphoproteins to simultaneously compare the phosphorylation status of …
LW Sieck - The Journal of Chemical Physics, 1969 - pubs.aip.org
The xenon‐sensitized decomposition of methane and methane–ethylene mixtures has been investigated in the vapor phase at 1470 Å. Quantum yield determinations and analyses of …
Number of citations: 9 pubs.aip.org
M Krause, MD Rötzer, AS Crampton… - The Journal of …, 2019 - pubs.aip.org
… Below, the signals for ethane-d4 and ethane-d5 are shown beside the signals for benzene and C4Hx, representing C4-bodies after dimerization of acetylene. The y-axes on the 4 lower …
Number of citations: 2 pubs.aip.org
DGL James, EWR Steacie - Proceedings of the Royal …, 1958 - royalsocietypublishing.org
… Throughout the range of temperature the observed relative amounts of ethane-d5 and -d4 exceed the predicted values. At the higher temperatures most of the ethane is formed in the …
Number of citations: 6 royalsocietypublishing.org
GC Bond - Transactions of the Faraday Society, 1956 - pubs.rsc.org
… In particular the observed yields of ethane-d5 and ethane-& are always greater than those calculated, as they themselves frequently found. An alternative approach is based on the …
Number of citations: 122 pubs.rsc.org
J Juarez-Escobar, JM Elizalde-Contreras… - … : Methods and Protocols, 2020 - Springer
… [37] added ethanethiol and ethane-d5-thiol to create two different isotopic labels to make a quantitative comparison of the samples. Goshe et al. [38] incorporated a phosphoprotein …
Number of citations: 3 link.springer.com
EE Kingston, JH Beynon, T Ast… - Organic mass …, 1985 - Wiley Online Library
… The authors3, also plotted the charge stripping spectrum of the molecular ion of ethane-d5. It was hoped that this spectrum might answer the question, since [C,HD,]+' cannot break in …
Number of citations: 37 onlinelibrary.wiley.com
GL Eggleton - 1971 - search.proquest.com
… The peak at m/e 178 involves the loss of ethane-d5 from m/e 213 but at no point was ethylene-d4 found as a fragment. Cleavage of the aluminum carbon bond dominates the …
Number of citations: 2 search.proquest.com
MZ Bekker, M Taraji, V Hysenaj, N Lloyd - papers.ssrn.com
Volatile sulfur compounds (VSCs) are important aroma and flavour characters in many food and beverage products. Certain VSCs are known to impart negative ‘reductive’aromas such …
Number of citations: 0 papers.ssrn.com
M Göth, F Witte, M Quennet, P Jungk… - … A European Journal, 2018 - Wiley Online Library
A series of mono‐ and divalent fluorinated pyridine derivatives is investigated by electrospray ionization (tandem) mass spectrometry and quantum chemical calculations with respect to …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.